molecular formula C13H13BrN2O3 B3307997 tert-Butyl 5-bromo-3-formyl-1H-indazole-1-carboxylate CAS No. 936132-61-5

tert-Butyl 5-bromo-3-formyl-1H-indazole-1-carboxylate

Cat. No.: B3307997
CAS No.: 936132-61-5
M. Wt: 325.16 g/mol
InChI Key: WZJYOBHSWQTDTG-UHFFFAOYSA-N
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Description

tert-Butyl 5-bromo-3-formyl-1H-indazole-1-carboxylate is a chemical compound that belongs to the indazole family Indazoles are heterocyclic aromatic organic compounds that contain a fused benzene and pyrazole ring This particular compound is characterized by the presence of a tert-butyl ester group, a bromine atom, and a formyl group attached to the indazole core

Preparation Methods

The synthesis of tert-Butyl 5-bromo-3-formyl-1H-indazole-1-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the bromination of an indazole derivative, followed by formylation and esterification reactions. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and formylating agents like Vilsmeier-Haack reagent.

Chemical Reactions Analysis

tert-Butyl 5-bromo-3-formyl-1H-indazole-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents include organometallic compounds and halide salts.

    Reduction Reactions: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Scientific Research Applications

tert-Butyl 5-bromo-3-formyl-1H-indazole-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers investigate its potential as a lead compound for the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 5-bromo-3-formyl-1H-indazole-1-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the bromine and formyl groups can influence its binding affinity and specificity towards these targets. The exact pathways involved in its mechanism of action are subject to ongoing research .

Comparison with Similar Compounds

tert-Butyl 5-bromo-3-formyl-1H-indazole-1-carboxylate can be compared with other indazole derivatives, such as:

    tert-Butyl 5-bromo-3-formyl-1H-indole-1-carboxylate: Similar structure but with an indole core instead of indazole.

    tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate: Contains an amino group instead of a formyl group.

    tert-Butyl 5-bromo-1H-indazole-1-carboxylate: Lacks the formyl group.

These compounds share some structural similarities but differ in their functional groups, which can significantly impact their chemical reactivity and biological activities .

Properties

IUPAC Name

tert-butyl 5-bromo-3-formylindazole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O3/c1-13(2,3)19-12(18)16-11-5-4-8(14)6-9(11)10(7-17)15-16/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZJYOBHSWQTDTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)Br)C(=N1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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